

# Utilizing Voclosporin in Studies of Autoimmune Glomerulonephritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Voclosporin**, a novel calcineurin inhibitor (CNI), has emerged as a significant therapeutic agent in the management of autoimmune glomerulonephritis, particularly lupus nephritis (LN). [1][2] As a structural analogue of cyclosporine A, **voclosporin** exhibits a more predictable pharmacokinetic and pharmacodynamic profile, potentially eliminating the need for therapeutic drug monitoring.[3][4] Its dual mechanism of action involves the suppression of T-cell activation and the stabilization of podocytes, the specialized cells of the kidney's filtration barrier.[3][5] This document provides detailed application notes, summarizing key clinical trial data, and offers comprehensive protocols for preclinical and clinical research on **voclosporin** in the context of autoimmune glomerulonephritis.

### **Mechanism of Action**

**Voclosporin** exerts its immunosuppressive and anti-proteinuric effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6][7] In T-lymphocytes, this inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus.[3][8] This, in turn, suppresses the transcription of pro-inflammatory cytokines such as IL-2, leading to reduced T-cell proliferation and activation.[8][9] In kidney podocytes, calcineurin inhibition is believed to stabilize the actin



cytoskeleton by preventing the dephosphorylation of synaptopodin, a key structural protein, thereby reducing proteinuria.[1][10]



Click to download full resolution via product page

Caption: Dual mechanism of action of Voclosporin.

### **Data Presentation: Clinical Trial Summaries**

**Voclosporin** has been extensively studied in large-scale clinical trials for lupus nephritis, primarily the Phase 2 AURA-LV and the Phase 3 AURORA 1 and 2 studies. These trials evaluated **voclosporin** as an add-on therapy to mycophenolate mofetil (MMF) and low-dose corticosteroids.

### Table 1: Efficacy of Voclosporin in the AURA-LV and AURORA 1 Trials



| Endpoint                                         | AURA-LV (Phase 2)[1][5]<br>[11]                                              | AURORA 1 (Phase 3)[12]<br>[13][14]                                        |
|--------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Treatment Groups                                 | Low-Dose Voclosporin (23.7 mg BID) + MMF/Steroids vs. Placebo + MMF/Steroids | Voclosporin (23.7 mg BID) +<br>MMF/Steroids vs. Placebo +<br>MMF/Steroids |
| Number of Patients                               | 265                                                                          | 357                                                                       |
| Primary Endpoint                                 | Complete Renal Response<br>(CRR) at 24 Weeks                                 | Complete Renal Response<br>(CRR) at 52 Weeks                              |
| CRR Rate (Voclosporin)                           | 32.6%                                                                        | 40.8%[12]                                                                 |
| CRR Rate (Placebo)                               | 19.3%                                                                        | 22.5%[12]                                                                 |
| Odds Ratio (95% CI)                              | 2.03                                                                         | 2.65 (1.64-4.27)[13]                                                      |
| p-value                                          | <0.05                                                                        | <0.001[12]                                                                |
| CRR at 48/52 Weeks<br>(Voclosporin)              | 49% (at 48 weeks)[15]                                                        | 40.8% (at 52 weeks)[12]                                                   |
| CRR at 48/52 Weeks<br>(Placebo)                  | 24% (at 48 weeks)[15]                                                        | 22.5% (at 52 weeks)[12]                                                   |
| Time to 50% Reduction in UPCR (Median)           | 29 days (Integrated analysis)<br>[16]                                        | Not explicitly stated, but significant                                    |
| Time to 50% Reduction in UPCR (Placebo - Median) | 58 days (Integrated analysis)                                                | Not explicitly stated, but significant                                    |

CRR Definition: Composite of urine protein creatinine ratio (UPCR) of  $\leq$ 0.5 mg/mg, stable renal function (eGFR  $\geq$ 60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of  $\geq$ 20%), no administration of rescue medication, and low-dose steroid use.[13][17]

# Table 2: Long-Term Efficacy and Safety from the AURORA 2 Extension Study[18][19]



| Endpoint                                 | Voclosporin +<br>MMF/Steroids      | Placebo + MMF/Steroids             |
|------------------------------------------|------------------------------------|------------------------------------|
| Study Duration                           | Additional 2 years (3 years total) | Additional 2 years (3 years total) |
| Number of Patients                       | 116                                | 100                                |
| CRR at 3 Years                           | 50.9%                              | 39.0%                              |
| Odds Ratio (95% CI)                      | 1.74 (1.00-3.03)                   | -                                  |
| eGFR Slope (mL/min/1.73 m² over 2 years) | -0.2                               | -5.4                               |
| Adverse Events (AEs)                     | 86%                                | 80%                                |
| Serious Adverse Events<br>(SAEs)         | 19.0%[18]                          | 24.0%[18]                          |
| Deaths in AURORA 2                       | 0[18]                              | 4[18]                              |
| AEs of GFR Decrease                      | 10.3%                              | 5.0%                               |
| AEs of Hypertension                      | 8.6%                               | 7.0%                               |

### **Experimental Protocols**

# Protocol 1: In Vitro Assessment of Voclosporin on T-Cell Activation (Mixed Lymphocyte Reaction)

This protocol outlines a one-way mixed lymphocyte reaction (MLR) to assess the inhibitory effect of **voclosporin** on T-cell proliferation.

#### 1. Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
- Ficoll-Paque PLUS
- RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS),
   100 U/mL penicillin, and 100 μg/mL streptomycin.



- Voclosporin (and vehicle control, e.g., DMSO).
- Mitomycin C (for inactivating stimulator cells).
- Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye.
- 96-well U-bottom culture plates.
- · Flow cytometer.

#### 2. Procedure:

- Isolate PBMCs: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
- Prepare Stimulator Cells: Resuspend PBMCs from Donor A (stimulator) at 1x10<sup>7</sup> cells/mL in RPMI. Add Mitomycin C to a final concentration of 50 μg/mL and incubate for 30 minutes at 37°C. Wash the cells three times with RPMI to remove residual Mitomycin C.
- Prepare Responder Cells: Resuspend PBMCs from Donor B (responder) at 1x10<sup>7</sup> cells/mL.
   Add CFSE to a final concentration of 1 μM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash the cells twice.
- Set up Co-culture:
  - Plate 1x10<sup>5</sup> CFSE-labeled responder cells per well in a 96-well plate.
  - Add 1x10<sup>5</sup> Mitomycin C-treated stimulator cells to each well (1:1 ratio).
  - Add voclosporin at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control.
  - Include controls: responder cells alone (unstimulated) and responder cells with a positive control mitogen (e.g., PHA).
- Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
- Analysis: Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.



# Protocol 2: In Vitro Assessment of Voclosporin on Podocyte Viability and Integrity

This protocol describes methods to evaluate **voclosporin**'s protective effects on podocytes in vitro.

#### 1. Materials:

- Conditionally immortalized human or mouse podocyte cell line.
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and ITS supplement).
- Reagents for inducing podocyte injury (e.g., puromycin aminonucleoside (PAN), high glucose).
- Voclosporin.
- Cell Counting Kit-8 (CCK-8) or MTT assay kit for viability.[3]
- Antibodies for Western Blot: anti-synaptopodin, anti-nephrin, anti-β-actin.
- RIPA buffer with protease inhibitors.
- BCA Protein Assay Kit.

#### 2. Procedure:

- Podocyte Culture and Differentiation: Culture podocytes under permissive conditions (e.g., 33°C with IFN-y). To differentiate, switch to non-permissive conditions (37°C without IFN-y) for 10-14 days.
- Treatment:
  - Seed differentiated podocytes in 96-well plates (for viability) or 6-well plates (for protein analysis).
  - Pre-treat cells with various concentrations of voclosporin for 2 hours.



- Introduce the injury-inducing agent (e.g., 30 μg/mL PAN) and co-incubate for 24-48 hours.
- Cell Viability Assay (CCK-8/MTT):
  - After treatment, add 10 μL of CCK-8 reagent to each well of the 96-well plate.
  - Incubate for 1-4 hours at 37°C.
  - Measure the absorbance at 450 nm using a microplate reader.[3]
- Western Blot for Podocyte-Specific Proteins:
  - Lyse cells from 6-well plates with RIPA buffer.
  - Determine protein concentration using the BCA assay.
  - Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies (e.g., anti-synaptopodin)
     overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibodies.
  - Visualize bands using an ECL detection system and quantify band intensity relative to a loading control (β-actin).

## Protocol 3: In Vivo Evaluation of Voclosporin in an MRL/Ipr Mouse Model of Lupus Nephritis

This protocol provides a framework for testing **voclosporin** in a spontaneous model of autoimmune glomerulonephritis.[10][19]

- 1. Animals and Treatment:
- Female MRL/lpr mice, aged 8-10 weeks.
- Voclosporin prepared for oral gavage (e.g., in a vehicle of 3% ethanol in sunflower oil).



• Treatment groups: Vehicle control, **Voclosporin** (e.g., 5-10 mg/kg/day).

#### 2. Procedure:

- Initiation of Treatment: Begin daily oral gavage at 10 weeks of age, before the onset of severe disease.[19]
- · Monitoring:
  - Weekly: Monitor body weight and proteinuria (using metabolic cages for 24-hour urine collection or urine test strips).
  - Bi-weekly/Monthly: Collect blood via tail or retro-orbital bleed to measure serum antidsDNA antibody levels by ELISA and blood urea nitrogen (BUN).
- Study Termination: Terminate the study at a predetermined endpoint (e.g., 20-24 weeks of age) or when control mice exhibit severe disease.
- Endpoint Analysis:
  - Organ Collection: At termination, collect blood, weigh kidneys and spleen.
  - Histopathology: Fix one kidney in 10% formalin for paraffin embedding. Stain sections with H&E and PAS to score glomerulonephritis severity (e.g., cellularity, crescent formation, matrix expansion). Perform immunofluorescence for IgG and C3 deposition.
  - Flow Cytometry: Use the spleen to analyze lymphocyte populations (e.g., T-cell and B-cell subsets) by flow cytometry.

# Visualizations Clinical Trial Workflow (AURORA 1)





Click to download full resolution via product page

Caption: Workflow of the AURORA 1 Phase 3 clinical trial.



# Preclinical Experimental Workflow (MRL/lpr Mouse Model)



Click to download full resolution via product page

**Caption:** Workflow for preclinical evaluation in MRL/lpr mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Journal Club: Efficacy and Safety of Voclosporin Versus Placebo for Lupus Nephritis (AURORA 1): A Double-Blind, Randomized, Multicenter, Placebo-Controlled, Phase 3 Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurinia Doses First Patient In AURORA Phase III Clinical Trial Of Voclosporin In Lupus Nephritis - BioSpace [biospace.com]
- 3. A simple protocol to establish a conditionally immortalized mouse podocyte cell line PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis | MDPI [mdpi.com]
- 5. A randomized, controlled double-blind study comparing the efficacy and safety of doseranging voclosporin with placebo in achieving remission in patients with active lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. inotiv.com [inotiv.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research Creative Proteomics [cytokine.creative-proteomics.com]
- 10. MRL/lpr Mouse Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synaptopodin Limits TRPC6 Podocyte Surface Expression and Attenuates Proteinuria PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 15. sartorius.com [sartorius.com]



- 16. karger.com [karger.com]
- 17. marinbio.com [marinbio.com]
- 18. ELISA Protocol [protocols.io]
- 19. Hooke Contract Research Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- To cite this document: BenchChem. [Utilizing Voclosporin in Studies of Autoimmune Glomerulonephritis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624091#utilizing-voclosporin-instudies-of-autoimmune-glomerulonephritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com